Karnamicin A1
Description
Karnamicin A1 is a structurally unique alkaloid initially isolated from Saccharothrix aerocolonigenes (strain N806-4) in 1989 . It belongs to the karnamicin family, characterized by a hybrid pyridine-thiazole core. The molecular formula of Karnamicin A1 is C25H27NO5 (molecular weight: 421.492 Da), distinguishing it from other karnamicin variants such as B1, C2, and E1 . Early studies highlighted its antifungal properties, with a broad spectrum against fungi and yeasts (MIC: 3.1–50 μg/mL) .
Propriétés
Numéro CAS |
122535-48-2 |
|---|---|
Formule moléculaire |
C16H21N3O6S |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
6-[2-(1,4-dihydroxypentyl)-1,3-thiazol-4-yl]-3-hydroxy-4,5-dimethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C16H21N3O6S/c1-7(20)4-5-9(21)16-18-8(6-26-16)10-13(24-2)14(25-3)12(22)11(19-10)15(17)23/h6-7,9,20-22H,4-5H2,1-3H3,(H2,17,23) |
Clé InChI |
SLHFLIRMJMBREN-UHFFFAOYSA-N |
SMILES |
CC(CCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O)O |
SMILES canonique |
CC(CCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O)O |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Table 1: Structural and Bioactive Differences Among Karnamicins
| Compound | Molecular Formula | Molecular Weight (Da) | Key Bioactivity | IC50 (ACE Inhibition) | MIC (Antifungal) |
|---|---|---|---|---|---|
| Karnamicin A1 | C25H27NO5 | 421.492 | ACE inhibition, Antifungal | Not reported | 3.1–50 μg/mL |
| Karnamicin B1 | C18H25N3O4S | 380.164 | ACE inhibition (weak), Antifungal | 5.81 μM | 12.5–25 μg/mL |
| Karnamicin C2 | C17H23N3O5S | 381.40 | Multitarget (NF-κB, CYP enzymes) | 0.24 μM | Not reported |
| Karnamicin E1 | C18H25N3O4S | 380.164 | ACE inhibition | 0.24–1.07 μM | Not reported |
Key Findings :
- ACE Inhibition : Karnamicin C2 and E1 exhibit superior ACE inhibitory activity (IC50: 0.24–1.07 μM) compared to B1 (5.81 μM). Hydroxylation of alkyl side chains enhances potency by 2–5 fold .
- Antifungal Activity : A1 and B1 show broad-spectrum antifungal effects, but their MIC values are higher than clinical antifungals like Amphotericin B (MIC: 0.1–1 μg/mL) .
- Structural Drivers : The pyridine-thiazole core is essential for ACE binding, while methoxy and hydroxyl groups modulate selectivity .
Comparison with Non-Karnamicin Compounds
ACE Inhibitors
Karnamicins compete with synthetic ACE inhibitors like Captopril (IC50: 0.006 μM) and Enalapril (IC50: 0.001 μM), which have lower IC50 values but higher side-effect profiles (e.g., cough, hyperkalemia) .
Antifungal Agents
Compared to Cispentacin (MIC: 1.56–6.25 μg/mL) and Maniwamycins (MIC: 0.78–3.13 μg/mL), Karnamicin A1’s antifungal activity is moderate, limiting its clinical use for infections . However, its dual ACE/antifungal activity positions it as a multipurpose lead compound.
Table 2: Karnamicin A1 vs. Key Reference Compounds
| Compound | Primary Use | Molecular Target | IC50/MIC | Advantages Over Karnamicin A1 |
|---|---|---|---|---|
| Captopril | Hypertension | ACE | 0.006 μM | Higher potency |
| Cispentacin | Antifungal | Fungal protein synthesis | 1.56–6.25 μg/mL | Lower MIC |
| Ixabepilone | Anticancer | Microtubules | N/A | Clinical approval for cancer |
| Karnamicin A1 | Dual ACE/Antifungal | ACE, Fungal membranes | ACE: N/A; MIC: 3.1–50 | Novel scaffold, multifunctional |
Q & A
Q. Table 1: Key Analytical Techniques for Karnamicin A1 Characterization
Q. Table 2: Strategies to Address Data Contradictions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
